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Executive Summary

Ica-105665 is a potent and orally active small molecule that functions as an agonist of neuronal
Kv7.2/7.3 and Kv7.3/7.5 potassium channels. These channels are critical in regulating neuronal
excitability, and their activation has been a key target for the development of novel antiepileptic
drugs. Preclinical studies have demonstrated the broad-spectrum anticonvulsant activity of Ica-
105665 in various animal models of seizures. Furthermore, a Phase lla clinical trial in patients
with photosensitive epilepsy provided evidence of its central nervous system (CNS) penetration
and engagement with its neuronal target, resulting in a reduction of epileptiform EEG
discharges. This technical guide provides an in-depth overview of the available data on Ica-
105665, focusing on its mechanism of action, preclinical and clinical efficacy, pharmacokinetics,
and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting Neuronal
Excitability

Ica-105665 exerts its effects on the central nervous system by activating specific subtypes of
voltage-gated potassium channels, namely Kv7.2/7.3 and Kv7.3/7.5. These channels are
responsible for generating the M-current, a sub-threshold potassium current that plays a crucial
role in stabilizing the neuronal resting membrane potential and suppressing repetitive action
potential firing.
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By opening these channels, Ica-105665 increases potassium efflux, leading to
hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane
potential further away from the threshold required to initiate an action potential, thereby
reducing overall neuronal excitability. This mechanism is particularly relevant in the context of
epilepsy, which is characterized by neuronal hyperexcitability.
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Figure 1: Signaling pathway of Ica-105665 in reducing neuronal excitability.
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Preclinical Anticonvulsant Activity

Ica-105665 has demonstrated a broad spectrum of anticonvulsant activity in several well-
established animal models of epilepsy. These studies were crucial in establishing the
compound's potential as an antiepileptic drug before its progression to clinical trials.

Data Presentation

While specific EDso values from these preclinical studies are not publicly available, the effective
dose range has been reported to be between <1 to 5 mg/kg.[1] This indicates high potency in
preventing seizures in these models.

Table 1: Summary of Preclinical Anticonvulsant Activity of Ica-105665

Reported Effective Dose

Animal Model Seizure Type Modeled
Range (mgl/kg)
) Generalized tonic-clonic
Maximal Electroshock (MES) ) <lto5
seizures
6 Hz Seizure Psychomotor (focal) seizures <lto5

Generalized myoclonic and
Pentylenetetrazole (PTZ) ) ) <lto5
clonic seizures

Electrical Kindling Complex partial seizures <l1to5

Experimental Protocols

The MES test is a widely used preclinical model to screen for compounds effective against
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Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure model.

Methodology:
e Animal Preparation: Adult male rodents (mice or rats) are used.

o Drug Administration: Animals are administered lca-105665 or a vehicle control via a specified
route (typically oral or intraperitoneal) at various doses.

o Electrical Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus
(e.g., 50-60 Hz, 0.2 seconds) is delivered through corneal electrodes.

o Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension
seizure.

o Data Analysis: The dose of Ica-105665 that protects 50% of the animals from the tonic
hindlimb extension (the EDso) is calculated.

The 6 Hz seizure model is used to identify compounds that may be effective against
psychomotor (focal) seizures, which are often resistant to standard antiepileptic drugs.

Methodology:
o Animal Preparation: Adult male mice are typically used.
e Drug Administration: Ica-105665 or a vehicle control is administered.

o Electrical Stimulation: A low-frequency (6 Hz) electrical stimulus of a longer duration (e.g., 3
seconds) is delivered through corneal electrodes at a specific current intensity (e.g., 32 mA
or 44 mA).

o Observation: Animals are observed for a defined period (e.g., 30 seconds) for the presence
of seizure activity, characterized by behaviors such as stun, forelimb clonus, and twitching of
the vibrissae.

o Data Analysis: The EDso, the dose that prevents seizures in 50% of the animals, is
determined.
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Clinical Evaluation in Photosensitive Epilepsy

A Phase lla, single-blind, single-dose, multiple-cohort study was conducted to assess the
efficacy, safety, and pharmacokinetics of Ica-105665 in patients with photosensitive epilepsy.[2]
This "proof-of-concept” study used the reduction of photoparoxysmal responses (PPRs) on
EEG as a biomarker for CNS activity.

Study Design and Efficacy

Male and female patients aged 18-60 with reproducible PPRs were enrolled.[2] Patients
received a single dose of Ica-105665 at 100 mg, 200 mg, 400 mg, 500 mg, or 600 mg.[2] The
primary efficacy endpoint was the reduction in the Standard Photosensitivity Range (SPR).

Table 2: Efficacy of Ica-105665 in Reducing Photoparoxysmal Responses|[2]

Dose (mg) Number of Patients Number of Responders
100 4 1
200 Not specified in detail
2 (1 with complete
400 4 .
abolishment)
500 6 4
600 1

Aresponse was defined as a
reduction in the SPR of at least
three units at three separate

time points.

These results demonstrate a dose-dependent effect of Ica-105665 on reducing epileptiform
EEG discharges, providing clear evidence of its penetration into the CNS and engagement with
its neuronal targets.[2]

Pharmacokinetics
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Plasma concentrations of Ica-105665 were measured at various time points following
administration. The key pharmacokinetic parameters are summarized below.

Table 3: Mean (SD) Pharmacokinetic Parameters of Ica-105665 in Patients with Epilepsy[2]

Dose (mg) N Cmax (ng/mL) Tmax (h) Half-life (h)
100 4 3,318 (873) 2.20 (0.73) 4.26 (0.91)
200 4 6,228 (2,073) 3.38 (1.23) 4.03

Data for higher doses were not presented in this format in the source material.

The pharmacokinetic data indicate that Ica-105665 is absorbed orally with a time to maximum

concentration of approximately 2-3 hours.

Safety and Tolerability

Ica-105665 was generally well-tolerated at the doses tested. The most common adverse
events were related to the nervous system, consistent with the drug's mechanism of action.

Table 4: Common Adverse Events Reported in the Photosensitive Epilepsy Study[2]

Adverse Event Frequency

Dizziness Most common, appeared to be dose-related
Somnolence Reported

Ataxia Reported

Tremor Reported

A brief generalized seizure was reported in the single patient who received the 600 mg dose,
which led to the discontinuation of this dose cohort as per the study protocol.[2]

Conclusion and Future Directions
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Ica-105665 is a Kv7 potassium channel agonist with demonstrated anticonvulsant effects in
both preclinical models and a clinical setting. Its ability to penetrate the CNS and modulate
neuronal excitability makes it a compound of significant interest for the treatment of epilepsy.
The data gathered to date provide a strong foundation for its mechanism of action and potential
therapeutic utility.

Further research would be beneficial to fully elucidate its preclinical efficacy profile with specific
EDso values and to further characterize its pharmacokinetic and pharmacodynamic
relationships in larger patient populations. The development of Ica-105665 was discontinued,
but the information gathered from its study remains valuable for the ongoing development of
new therapies targeting neuronal potassium channels for the treatment of epilepsy and other
neurological disorders characterized by hyperexcitability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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